[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Cost efficiency Racemic synthesis Procurement

[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353944-53-2) is a racemic piperidine-based amino acid derivative characterized by a benzyloxycarbonyl (Cbz)-protected cyclopropylamine at the 3-position and an acetic acid side chain at the piperidine nitrogen. Its molecular formula is C₁₈H₂₄N₂O₄ (MW 332.4 g/mol).

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Cat. No. B7916527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)
InChIKeyGTPOMGCPALDCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid – Core Properties and Chemical Identity for Procurement Decisions


[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353944-53-2) is a racemic piperidine-based amino acid derivative characterized by a benzyloxycarbonyl (Cbz)-protected cyclopropylamine at the 3-position and an acetic acid side chain at the piperidine nitrogen. Its molecular formula is C₁₈H₂₄N₂O₄ (MW 332.4 g/mol) . The compound serves as a versatile synthetic intermediate in medicinal chemistry, where the Cbz group enables selective deprotection under mild hydrogenolysis conditions, the cyclopropyl motif introduces conformational constraint, and the carboxylic acid handle permits further derivatization via amide coupling or esterification [1].

Why [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Cannot Be Replaced by In-Class Analogs


In-class piperidine-acetic acid derivatives with Cbz protection are not interchangeable because three structural variables—stereochemistry (racemic vs. enantiopure), piperidine substitution position (3- vs. 4- vs. methyl-bridged), and N-cyclopropyl vs. alternative N-alkyl groups—directly control downstream pharmacokinetic and pharmacodynamic outcomes. Aminopiperidine scaffolds form the core of CETP inhibitors and HIV-1 protease inhibitors where subtle changes in the amine substituent or stereochemistry profoundly alter target binding and metabolic stability [1][2]. Substituting [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid with its 4-substituted regioisomer (CAS 1353975-91-3) or an enantiopure variant ((S)-CAS 1353993-57-3, (R)-CAS 1354016-57-1) without experimental validation risks synthetic failure, incorrect structure-activity relationships, or off-target effects.

Head-to-Head Quantitative Differentiation of [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid vs. Closest Analogs


Procurement Cost Advantage: Racemate vs. Enantiopure (S)-Form on a Per-Unit Basis

The racemic [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353944-53-2) is priced lower than the single enantiomer [(S)-form, CAS 1353993-57-3]. On cnreagent.com, the racemic mixture (Fluorochem, 500 mg) is listed at 15,268 CNY, while the (S)-enantiomer (Fluorochem, 500 mg) is listed at 16,610 CNY . This represents an ~8% cost saving when stereochemical purity is not required, making the racemate the economically rational choice for non-stereoselective synthetic steps.

Cost efficiency Racemic synthesis Procurement

Certified Purity: Enantiopure Forms Deliver Higher Minimum Purity vs. Racemic Mixture

Enantiopure variants carry a higher certified purity specification than the racemic compound. The (R)-enantiomer (CAS 1354016-57-1) from Leyan is certified at 98% purity , whereas the racemic [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid from Chemenu is specified at 97% purity [1]. Although the difference is modest (1 percentage point), this reflects the additional purification steps required to achieve enantiopurity, which also reduces the presence of undefined stereoisomeric impurities.

Purity specification Chiral purity Quality control

Regioisomeric Distinction: 3-Position Substitution Offers a Unique Vector for Downstream Functionalization Compared to 4-Position Analogs

[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid bears the Cbz-cyclopropylamino substituent at the piperidine 3-position. The closest regioisomeric analog, [4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353975-91-3), places the same substituent at the 4-position. While both share the molecular formula C₁₈H₂₄N₂O₄ (MW 332.4), the 3-substituted piperidine system introduces a chiral center adjacent to the ring nitrogen, creating a distinct spatial trajectory for the acetic acid side chain that cannot be mimicked by the 4-substituted regioisomer .

Regioisomer Substitution pattern SAR exploration

Stereochemical Identifier: InChI Key Differentiation Ensures Correct Chiral Form Procurement

The InChI Key of the racemic target compound is GTPOMGCPALDCQA-UHFFFAOYSA-N, while the (S)-enantiomer (CAS 1353993-57-3) bears the key GTPOMGCPALDCQA-INIZCTEOSA-N and the (R)-enantiomer (CAS 1354016-57-1) bears GTPOMGCPALDCQA-MRXNPFRLSA-N . The distinct stereochemical layer in the InChI Key provides an unambiguous, machine-readable identifier that prevents inadvertent ordering of the wrong stereoisomeric form.

Stereochemistry InChI Key Procurement accuracy

Global Hazard Equivalence: Racemate and Enantiomers Share Identical GHS Hazard Classification, Simplifying Safety Compliance

Both the racemic [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid and the (S)-enantiomer carry the identical GHS07 pictogram, Signal Word 'Warning', and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . No quantitative difference in permissible exposure limits or packing group is reported between stereoisomeric forms.

GHS classification Safety Regulatory compliance

Optimal Application Scenarios for [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Based on Evidenced Differentiation


Non-Stereoselective Intermediate Scaling in Early-Stage Medicinal Chemistry

When the target molecule does not require defined stereochemistry at the piperidine 3-position—such as in the synthesis of achiral CETP inhibitor analogs [1]—the racemic [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is the preferred starting material due to its ~8% lower cost per 500 mg compared to the (S)-enantiomer [2]. The carboxylic acid handle is primed for amide coupling, and the Cbz group can be removed quantitatively via hydrogenolysis, yielding the free secondary amine for further diversification.

Chiral Resolution Feeder Stock for Obtaining Both Enantiomers

For laboratories that require both (R)- and (S)-configured piperidine-3-amine derivatives for parallel SAR exploration, purchasing the racemate followed by chiral chromatographic resolution or diastereomeric salt formation is more cost-effective than buying each enantiomer separately. The racemate's 97% minimum purity [1] provides a clean baseline for resolution, and the enantiopure fractions can be verified by InChI Key match against GTPOMGCPALDCQA-INIZCTEOSA-N (S) and GTPOMGCPALDCQA-MRXNPFRLSA-N (R) [2].

Regioisomer-Controlled Library Synthesis for CNS Target Screening

When exploring piperidine-based ligands for CNS receptors or enzymes—where the spatial orientation of the amine substituent relative to the acetic acid side chain critically influences blood-brain barrier penetration and target affinity [1]—[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid provides a defined 3-substitution pattern. Using the 4-substituted regioisomer (CAS 1353975-91-3) would place the Cbz-cyclopropylamino group at a different vector, potentially abolishing or reversing the desired biological activity [2].

Peptide Mimetic and PROTAC Conjugation Where Carboxylic Acid Handle is Essential

The acetic acid moiety at the piperidine nitrogen allows direct conjugation to peptide sequences or E3 ligase ligands in PROTAC design. [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has been employed in synthetic routes where the carboxylic acid is activated as an NHS ester or coupled via HATU/DIPEA, enabling modular assembly of bifunctional molecules while the Cbz group preserves the cyclopropylamine until the final deprotection step [1].

Quote Request

Request a Quote for [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.